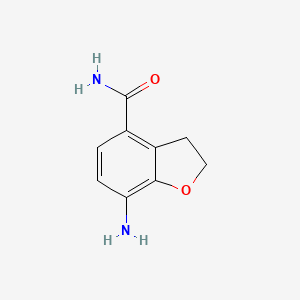
7-Amino-2,3-dihydrobenzofuran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2,3-dihydrobenzofuran-4-carboxamide is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group at the 7-position and a carboxamide group at the 4-position of the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,3-dihydrobenzofuran-4-carboxamide typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also gaining traction in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-2,3-dihydrobenzofuran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce carbonyl compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Aplicaciones Científicas De Investigación
7-Amino-2,3-dihydrobenzofuran-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Medicine: Benzofuran derivatives, including this compound, have shown promise as therapeutic agents for conditions such as cancer, viral infections, and neurodegenerative diseases.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-Amino-2,3-dihydrobenzofuran-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity. This interaction can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the suppression of viral replication .
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran-7-carboxamide: Lacks the amino group at the 7-position but shares the benzofuran core.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains a chloro group at the 5-position and a carboxylic acid group at the 7-position.
Uniqueness: 7-Amino-2,3-dihydrobenzofuran-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and carboxamide groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
7-amino-2,3-dihydro-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-2H,3-4,10H2,(H2,11,12) |
Clave InChI |
QQCNIQKRDRGUMK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C21)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















